3-(2-Morpholinoethyl)phenylboronic acid
Overview
Description
Scientific Research Applications
Anticancer Potential
3-(2-Morpholinoethyl)phenylboronic acid derivatives have been studied for their potential in cancer treatment. Phenylboronic acid and benzoxaborole derivatives demonstrated significant antiproliferative activity in ovarian cancer cells. They induced cell cycle arrest in the G2/M phase, leading to apoptosis, which is characterized by caspase-3 activation and changes in cell morphology (Psurski et al., 2018).
Molecular Synthesis
These compounds are involved in various chemical reactions. For instance, o-Formylphenylboronic acid reacts with morpholine to form specific derivatives, which have been observed to form hydrogen-bonded dimers with a planar benzoxaborole fragment (Sporzyński et al., 2005). Additionally, phenylboronic acid facilitates the condensation reaction of phloroglucinol with unsaturated carbonyl compounds, leading to the formation of novel C3-symmetric 2H-chromene derivatives (Pettigrew et al., 2005).
Cellulose Depolymerization
In research focusing on sustainable chemistry, derivatives of phenylboronic acid, including those with a morpholine substitution, have been used to hydrolytically dissolve cellulose in water. This process leads to the efficient hydrolysis of cellulose, forming water-soluble oligosaccharides, highlighting its potential in biomass conversion (Levi et al., 2016).
Crystal Engineering
Phenylboronic acids, including derivatives like this compound, are utilized in crystal engineering. They exhibit conformational diversity in molecular complexes and play a role in co-crystal formation with N-donor compounds, contributing to the development of novel crystal structures (Varughese et al., 2011).
Catalyst in Chemical Reactions
These compounds serve as catalysts in various chemical syntheses. For example, phenylboronic acids have been used as catalysts for the efficient and rapid one-pot synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages like operational simplicity and environmental friendliness (Nemouchi et al., 2012).
Bio-Applications
Phenylboronic acid-decorated polymeric nanomaterials, potentially including this compound derivatives, have been explored for diagnostic and therapeutic applications, particularly for their unique ability to form reversible complexes with polyols (Lan & Guo, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(2-Morpholinoethyl)phenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . The this compound is one such nucleophilic organic group .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is water soluble , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of new carbon–carbon bonds . This is a crucial process in organic synthesis, particularly in the creation of new molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is water soluble and may spread in water systems . This solubility can affect the compound’s distribution and its interaction with its targets.
Properties
IUPAC Name |
[3-(2-morpholin-4-ylethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c15-13(16)12-3-1-2-11(10-12)4-5-14-6-8-17-9-7-14/h1-3,10,15-16H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLMLQQXSGIRFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCN2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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